![molecular formula C12H14ClNO2S B12583717 S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate CAS No. 614760-01-9](/img/structure/B12583717.png)
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioester linkage, which is a sulfur-containing ester, and a chloroacetamido group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate typically involves multiple steps, starting with the preparation of the chloroacetamido intermediate. This intermediate is then reacted with a suitable thiol compound to form the thioester linkage. Common reagents used in these reactions include chloroacetyl chloride, amines, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamido group can be reduced to form amines.
Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thioesters.
Wissenschaftliche Forschungsanwendungen
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The thioester linkage can also participate in thiol-disulfide exchange reactions, affecting redox signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in pharmaceuticals and agrochemicals for their functional versatility.
Uniqueness: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate stands out due to its unique combination of a chloroacetamido group and a thioester linkage. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
614760-01-9 |
|---|---|
Molekularformel |
C12H14ClNO2S |
Molekulargewicht |
271.76 g/mol |
IUPAC-Name |
S-[2-[4-[(2-chloroacetyl)amino]phenyl]ethyl] ethanethioate |
InChI |
InChI=1S/C12H14ClNO2S/c1-9(15)17-7-6-10-2-4-11(5-3-10)14-12(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
SOSOYUWFQFJRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCC1=CC=C(C=C1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
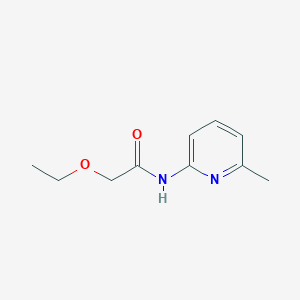
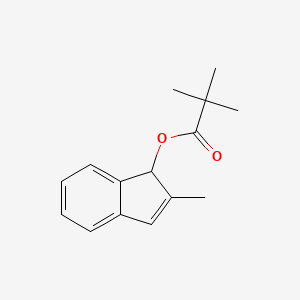
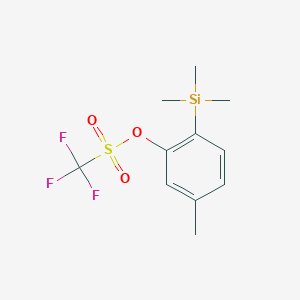
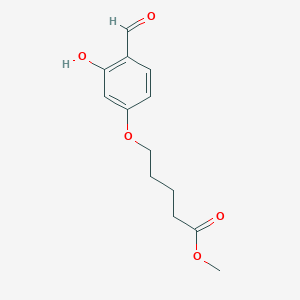
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
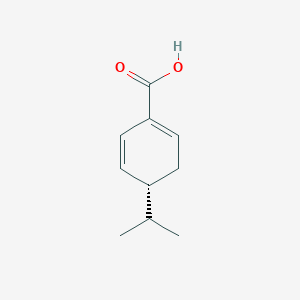
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
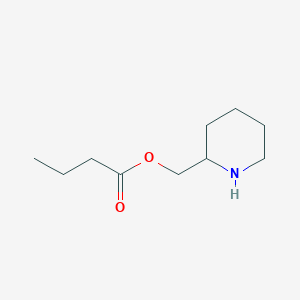
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
